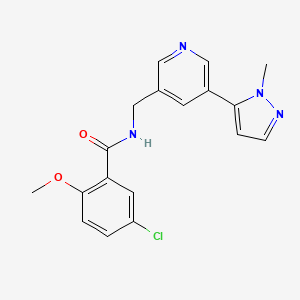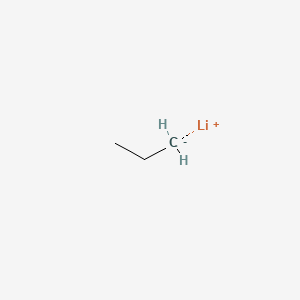
1-Benzylazocan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylazocan-3-amine is a chemical compound that belongs to the azocane family of organic compounds. It has a CAS Number of 2044927-34-4 and a molecular weight of 218.34 . The IUPAC name for this compound is this compound . It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2/c15-14-9-5-2-6-10-16 (12-14)11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12,15H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, amines in general can undergo a variety of reactions. For example, primary and secondary amines can react rapidly with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties of this compound were not found in the search results.Applications De Recherche Scientifique
Directed Amination Techniques
Directed amination of non-acidic arene C-H bonds represents a significant advancement in synthetic chemistry, offering a method for the straightforward preparation of ortho-aminobenzoic acid derivatives and benzylamine derivatives. This approach, catalyzed by a Cu(OAc)2 and Ag2CO3 cocatalyst system, showcases high generality, functional-group tolerance, and has implications for pharmaceutical synthesis and materials science (Tran, Roane, & Daugulis, 2013).
Antitumor Applications
Research into amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles has demonstrated highly selective, potent antitumor properties. This includes the development of water-soluble, chemically stable prodrugs that revert to their parent amine in vivo, showcasing a potential pathway for the treatment of breast and ovarian cancer with manageable side effects (Bradshaw et al., 2002).
Catalysis and Drug Discovery
Iron-catalyzed intermolecular amination of benzylic C(sp3)-H bonds utilizes 1,2,3,4-tetrazole as a nitrene precursor, highlighting a cost-effective method for synthesizing benzylamine derivatives with applications in medicinal chemistry and drug discovery (Khatua et al., 2022).
Synthesis of Benzimidazoimidazoles
A novel carbonylative approach to the synthesis of functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles through oxidative aminocarbonylation of N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines, followed by in situ conjugated addition, provides a pathway to synthesize complex molecules for pharmaceutical applications (Veltri et al., 2018).
PARP Inhibitor Discovery
The discovery and development of PARP inhibitors , such as 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), for cancer treatment is another application. These compounds exhibit excellent PARP enzyme and cellular potency, are orally bioavailable, and have shown efficacy in cancer models (Penning et al., 2009).
Propriétés
IUPAC Name |
1-benzylazocan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-14-9-5-2-6-10-16(12-14)11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQJRFDYJPWBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CN(CC1)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2647316.png)

![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647318.png)

![Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2647322.png)
![4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2647325.png)






![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2647338.png)
